Lornoxicam Impurity 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lornoxicam Impurity 2 is a byproduct or degradation product associated with the synthesis and stability of Lornoxicam, a non-steroidal anti-inflammatory drug belonging to the oxicam class. Lornoxicam is known for its analgesic, anti-inflammatory, and antipyretic properties. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam Impurity 2 typically involves the degradation or side reactions occurring during the production of Lornoxicam. The exact synthetic route can vary, but it often involves the use of specific reagents and conditions that lead to the formation of this impurity. For instance, exposure to thermal, photolytic, hydrolytic, and oxidative stress can result in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of Lornoxicam involves multiple steps, including recrystallization and purification processes. During these steps, impurities like this compound can form. The control of reaction conditions, such as temperature, pH, and the use of specific solvents, is crucial to minimize the formation of impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Lornoxicam Impurity 2 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized products.
Reduction: Reductive conditions can alter the chemical structure of the impurity.
Substitution: Substitution reactions can occur, leading to the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Lornoxicam Impurity 2 has several scientific research applications, including:
Chemistry: It is studied to understand the stability and degradation pathways of Lornoxicam.
Biology: Research on its biological activity helps in assessing the safety and efficacy of Lornoxicam formulations.
Medicine: Monitoring and controlling impurities is crucial for ensuring the safety of pharmaceutical products.
Wirkmechanismus
Lornoxicam Impurity 2 can be compared with other impurities and degradation products of non-steroidal anti-inflammatory drugs, such as:
- Piroxicam Impurities
- Meloxicam Impurities
- Tenoxicam Impurities
Uniqueness: this compound is unique due to its specific formation conditions and its potential impact on the stability and efficacy of Lornoxicam. Unlike impurities from other oxicam drugs, this compound may have distinct chemical properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
- Piroxicam Impurity A
- Meloxicam Impurity B
- Tenoxicam Impurity C
These impurities share similarities in their formation pathways and potential impact on the parent drug’s stability and safety .
Biologische Aktivität
Lornoxicam Impurity 2 is a degradation product associated with the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this impurity is crucial for assessing the safety and efficacy of Lornoxicam formulations, as impurities can significantly affect drug performance and patient outcomes.
Overview of Lornoxicam and Its Impurities
Lornoxicam is classified as a Class II drug under the Biopharmaceutical Classification System (BCS), indicating poor aqueous solubility but high permeability. Its primary mechanism of action involves the inhibition of prostaglandin and thromboxane synthesis, leading to reduced inflammation and pain relief . However, the presence of impurities like this compound necessitates careful monitoring due to potential impacts on pharmacokinetics and pharmacodynamics.
The biological activity of this compound is not as well characterized as that of its parent compound. However, it is essential to investigate its potential effects on biological processes, particularly in relation to inflammatory pathways. Preliminary studies suggest that impurities can modulate inflammatory responses, possibly through interactions with cyclooxygenase enzymes or other molecular targets involved in pain signaling .
Comparative Analysis with Other Impurities
This compound can be compared with impurities from other oxicam drugs, such as Piroxicam and Meloxicam. These compounds also exhibit varying degrees of biological activity, influencing their respective drug formulations. The unique formation conditions and structural characteristics of this compound may lead to distinct biological effects compared to similar compounds.
Study 1: Formulation Impact on Biological Activity
A study investigated the formulation of fast-dissolving tablets using Lornoxicam, which highlighted the importance of controlling impurity levels during production. The research found that formulations with lower impurity levels exhibited enhanced bioavailability and faster onset of action. This underscores the need for rigorous quality control in pharmaceutical manufacturing to ensure that impurities do not compromise therapeutic efficacy .
Study 2: In Vivo Evaluation
In an animal model study focusing on osteoarthritis treatment, researchers assessed the impact of Lornoxicam formulations containing various impurities. The results indicated that formulations with higher levels of specific impurities led to altered pharmacokinetic profiles and reduced anti-inflammatory efficacy. This finding emphasizes the significance of understanding impurity profiles in developing effective therapeutic strategies .
Data Table: Summary of Biological Activities
Compound | Mechanism of Action | Key Findings | Implications for Formulation |
---|---|---|---|
Lornoxicam | COX inhibition | Effective pain relief; rapid absorption | Requires careful monitoring |
This compound | Potential modulation of inflammatory pathways | Limited data; needs further investigation | May affect stability and efficacy |
Piroxicam Impurities | Similar COX inhibition | Varies based on specific impurity | Quality control critical |
Meloxicam Impurities | COX-2 selective inhibition | Influences therapeutic outcomes | Monitoring necessary |
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O5S3/c1-16-8(11(19)15-12-14-3-5(4-17)22-12)9(18)10-6(24(16,20)21)2-7(13)23-10/h2-3,17-18H,4H2,1H3,(H,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFUTPTMPVOHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.